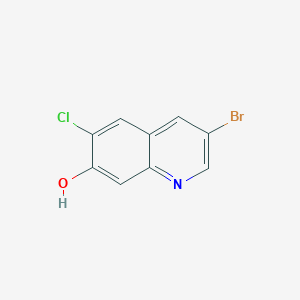
3-bromo-6-chloro-7-Quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-7-quinolinol is a brominated and chlorinated derivative of quinolinol. This compound is characterized by the presence of bromine and chlorine atoms at the 3rd and 6th positions, respectively, on the quinoline ring, and a hydroxyl group at the 7th position. It is a versatile compound with applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation of Quinolinol: The compound can be synthesized by the halogenation of quinolinol using bromine and chlorine in the presence of a suitable catalyst.
Sandmeyer Reaction:
Direct Halogenation: Direct halogenation of quinolinol using bromine and chlorine gases under controlled conditions.
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where quinolinol is reacted with bromine and chlorine in a controlled environment.
Continuous Flow Process: Some industrial setups use continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution Reactions: Substitution reactions at the halogenated positions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Oxidation products include quinone derivatives.
Reduced Derivatives: Reduction products include hydroquinoline derivatives.
Substituted Derivatives: Substitution reactions yield various functionalized quinolinols.
Scientific Research Applications
3-Bromo-6-chloro-7-quinolinol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to understand the interaction of halogenated compounds with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-bromo-6-chloro-7-quinolinol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
5-Chloro-7-bromo-8-hydroxyquinoline
6-bromo-7-chloroquinolin-4-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
3-bromo-6-chloroquinolin-7-ol |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-5-2-7(11)9(13)3-8(5)12-4-6/h1-4,13H |
InChI Key |
WKRPQLGDMSYHFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















